Rhodium(III) nitrate dihydrate

Vue d'ensemble

Description

Synthesis Analysis

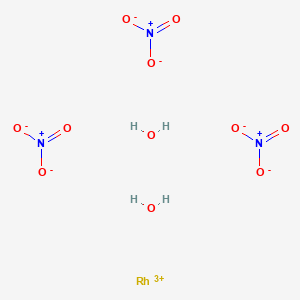

The synthesis of rhodium(III) nitrate dihydrate involves interactions of rhodium(III) aqua ions with nitrate ions in concentrated nitric acid solutions. This process has been studied using NMR and Raman spectroscopy, revealing the formation of mononuclear complexes and the dynamics of water to nitrate substitution at elevated temperatures. A notable synthesis outcome includes the crystalline salt Rb4trans-[Rh(H2O)2(NO3)4][Rh(NO3)6], characterized by monodentate coordination of nitrato ligands (Vasilchenko et al., 2016).

Molecular Structure Analysis

The molecular structure of rhodium(III) compounds, including those involving nitrate ions, has been elucidated through various studies. For example, the structure of a complex synthesized from potassium hexachlororhodiate(III) was determined, showcasing (μ-hydroxo)bis-pentaaquarhodium(III) nitrate tetrahydrate's structure and its solubility in water, ethanol, and acetone (Berdyugin et al., 2018).

Chemical Reactions and Properties

Rhodium(III) nitrate dihydrate participates in various chemical reactions, including C-H activation and the formation of C-C, C-N, and C-O bonds under oxidative conditions. These processes are crucial for constructing value-added molecules from simple starting materials, showcasing Rh(III)'s role in catalyzing bond formation and functionalization (Song et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as solubility in various solvents and thermal decomposition behavior, have been studied to understand its behavior in different environments. The solubility in water, ethanol, and acetone and the thermal decomposition leading to rhodium(III) oxide are significant characteristics (Berdyugin et al., 2018).

Chemical Properties Analysis

The chemical properties of rhodium(III) nitrate dihydrate are highlighted by its reactivity in various conditions, demonstrating its potential as a catalyst and reactant in chemical synthesis. The formation of nitrene-radical-bound rhodium(III) complexes during C-H bond amination is a prime example of its versatile chemical reactivity (Fujita et al., 2018).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Catalysis .

Summary of the Application

Rhodium(III) nitrate dihydrate is used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .

Results or Outcomes

The outcomes of these chemical transformations would depend on the specific reactions being catalyzed. Unfortunately, the source does not provide specific results or quantitative data .

Synthesis of Nitro-functionalized Indenes

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Rhodium(III) nitrate dihydrate is used in the Rh(III)-catalyzed synthesis of nitro-functionalized indenes .

Methods of Application or Experimental Procedures

The Rh(III)-catalyzed synthesis of nitro-functionalized indenes is realized via C–H activation of arylnitrones and annulation with nitroolefins .

Results or Outcomes

The reaction proceeded in moderate to high yields with good functional group tolerance under ambient atmosphere .

Synthesis of Fe–Rh/TiO2 Catalysts

Specific Scientific Field

This application is in the field of Catalysis .

Summary of the Application

Rhodium(III) nitrate dihydrate can be used with iron (III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reaction .

Results or Outcomes

The outcomes of these chemical transformations would depend on the specific reactions being catalyzed. Unfortunately, the source does not provide specific results or quantitative data .

Use in Optic, Laser, Crystal and Glass Applications

Specific Scientific Field

This application is in the field of Material Science .

Summary of the Application

Rhodium(III) nitrate dihydrate is used in optic, laser, crystal and glass applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these applications would depend on the specific use cases. Unfortunately, the source does not provide specific results or quantitative data .

Ethene Hydroformylation

Specific Scientific Field

This application is in the field of Catalysis .

Summary of the Application

Rhodium(III) nitrate dihydrate can be used as a precursor to synthesize a bimetallic Rh/Co catalyst for Ethene Hydroformylation .

Results or Outcomes

The outcomes of these chemical transformations would depend on the specific reactions being catalyzed. Unfortunately, the source does not provide specific results or quantitative data .

Simultaneous Electrodeposition of Cu and Rh

Specific Scientific Field

This application is in the field of Electrochemistry .

Summary of the Application

Rhodium(III) nitrate dihydrate can be used for the simultaneous electrodeposition of Cu and Rh from an aqueous nitrate solution .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these applications would depend on the specific use cases. Unfortunately, the source does not provide specific results or quantitative data .

Safety And Hazards

Orientations Futures

Rhodium(III) nitrate dihydrate is of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid . It is used as a precursor to synthesize rhodium . Future research could focus on its potential applications in the field of catalysis, electro-plating, and the glass industry .

Propriétés

IUPAC Name |

rhodium(3+);trinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium(III) nitrate dihydrate | |

CAS RN |

13465-43-5 | |

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)